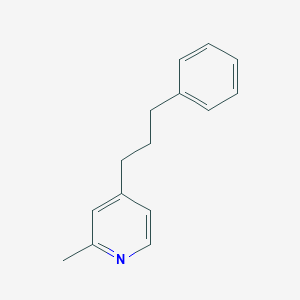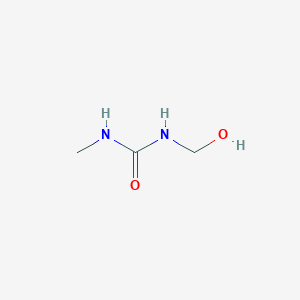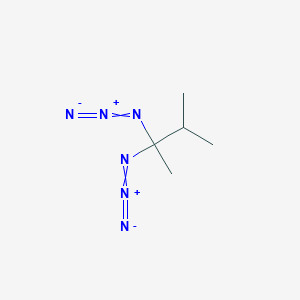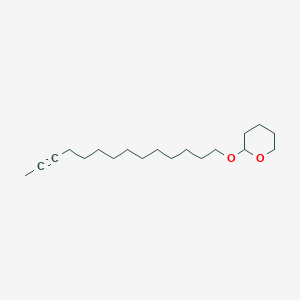
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is a compound that combines lithium, a highly reactive alkali metal, with a thiophene ring substituted with a benzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide typically involves the lithiation of a thiophene derivative followed by the introduction of a benzenesulfonyl group. One common method is the deprotonation of 2-(benzenesulfonyl)-3H-thiophene using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzenesulfonyl)-3H-thiophen-3-ide: Lacks the lithium ion, resulting in different reactivity and applications.
Lithium thiophen-3-ide: Does not have the benzenesulfonyl group, leading to variations in chemical behavior.
Benzenesulfonyl fluoride: Contains a sulfonyl group but differs in the attached functional groups and overall structure.
Uniqueness
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is unique due to the combination of the lithium ion and the benzenesulfonyl-substituted thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Propiedades
| 93558-94-2 | |
Fórmula molecular |
C10H7LiO2S2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide |
InChI |
InChI=1S/C10H7O2S2.Li/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-6,8H;/q-1;+1 |
Clave InChI |
KHYZAWSNRZQWBQ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)S(=O)(=O)C2=[C-]C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


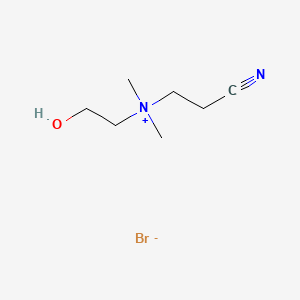

![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)

